molecular formula C9H9F3O B1429150 2-(2',4',6'-Trifluorophenoxy)propane CAS No. 1310416-65-9

2-(2',4',6'-Trifluorophenoxy)propane

Cat. No. B1429150
M. Wt: 190.16 g/mol
InChI Key: JINRVWMIXBBCLH-UHFFFAOYSA-N
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Description

“2-(2’,4’,6’-Trifluorophenoxy)propane” is a chemical compound with the IUPAC name 1,3,5-trifluoro-2-isopropoxybenzene . It has a molecular weight of 190.17 and is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “2-(2’,4’,6’-Trifluorophenoxy)propane” is 1S/C9H9F3O/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3 . This indicates that the molecule consists of 9 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“2-(2’,4’,6’-Trifluorophenoxy)propane” is a liquid at room temperature . It has a molecular weight of 190.17 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Advanced Composite Materials

2-(2',4',6'-Trifluorophenoxy)propane is utilized in the development of fluorinated bismaleimide-triazine (BT) resins. These resins exhibit remarkable properties like low dielectric constants, minimal dielectric loss, exceptional thermal stability, and high mechanical strength. They are considered potential candidates for use in advanced structural and functional composites (Guo et al., 2018).

Dental Composite Materials

The compound is involved in the formulation of low viscosity dimethacrylate comonomer compositions for dental composites. Research shows that mixing Bis-GMA with compounds like CH3Bis-GMA, which has structural similarities to 2-(2',4',6'-Trifluorophenoxy)propane, can enhance polymerization, reduce shrinkage, and improve water sorption properties of dental composites (Pereira et al., 2002).

Polymer Synthesis and Characterization

It is used in the synthesis of novel fluorinated polyurethane elastomers, which are known for their low surface tension, low water absorption, good thermal stability, and flame resistance. These properties make them suitable for various industrial applications (Xu et al., 2012).

Bioremediation

The compound is related to bisphenol A, which is widely used in various industrial applications. Studies on the bioremediation of bisphenol A, which shares a similar chemical structure, indicate the potential for environmental cleanup applications. Laccase from Fusarium incarnatum has been used in reverse micelles systems to degrade bisphenol A, suggesting similar approaches could be applied to related compounds (Chhaya & Gupte, 2013).

Gas Separation

The compound's derivatives are used in the construction of metal-organic frameworks and coordination polymers. These materials have shown potential in gas separation processes, like the separation of hexane isomers, due to their chemical stability and hydrophobic character (Lv et al., 2018).

Sensing Technologies

Derivatives of 2-(2',4',6'-Trifluorophenoxy)propane are used in the development of coordination polymers that can function as fluorescence probes for sensing substances like nitrobenzene at ppm concentrations (Wang et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

1,3,5-trifluoro-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINRVWMIXBBCLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801269988
Record name 1,3,5-Trifluoro-2-(1-methylethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2',4',6'-Trifluorophenoxy)propane

CAS RN

1310416-65-9
Record name 1,3,5-Trifluoro-2-(1-methylethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310416-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Trifluoro-2-(1-methylethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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